molecular formula C24H23F4N7O3 B607560 FT671 CAS No. 1959551-26-8

FT671

カタログ番号: B607560
CAS番号: 1959551-26-8
分子量: 533.4876
InChIキー: BLSNYSFLZAWBIV-SFHVURJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FT671 is a complex organic compound that belongs to the class of pyrazolopyrimidines

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of FT671 typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the fluorinated butanoyl group and the piperidine ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance productivity and reduce costs.

化学反応の分析

Biochemical Interaction Mechanism

FT671 binds to the catalytic domain of USP7 (residues 208–560) with high specificity, leveraging a pyrazolo[3,4-d]pyrimidin-4-one-piperidine scaffold. Key interactions include:

  • Hydrogen bonding between the pyrazolo-pyrimidin-4-one group and Gln297/Val296/Asp295 residues.
  • Hydrophobic packing of the 3-fluoropyrazole group against the piperidine ring near the catalytic Cys223.
  • A para-fluorophenyl extension that occupies a dynamic pocket near the Thumb-Palm cleft, displacing Phe409 into a solvent-exposed conformation .

Structural and Kinetic Data

This compound’s binding parameters and inhibitory effects are summarized below:

Parameter Value Method Source
Dissociation constant (K<sub>d</sub>)65 nM (45–92 nM)Surface plasmon resonance
IC<sub>50</sub> (USP7 catalytic domain)52 nM (29–94 nM)Enzymatic assay
Selectivity (38 DUB panel)No inhibition of USP47, USP10, or other DUBsMass spectrometry
Cellular target engagementDestabilizes MDM2, stabilizes p53Immunoblotting

Key Residues Governing Binding

Mutational studies reveal critical residues for this compound’s activity:

  • Gln297A : Abolishes hydrogen bonding, reducing inhibitor binding by >90% .
  • Tyr465 : Mutation disrupts a hydrogen bond with the compound’s fluoropyrazole group, eliminating inhibition .
  • Phe291N : Shifts USP7 to an active conformation, reducing compound affinity by 70% .

Conformational Plasticity of USP7

This compound exploits structural dynamics unique to USP7’s apo state:

  • Binds to the auto-inhibited conformation, stabilizing Phe409 in a solvent-exposed orientation .
  • Displaces Tyr514 and Tyr465, residues that obstruct ubiquitin binding in other USPs .
  • Competes with ubiquitin by occupying a hydrophobic pocket typically reserved for Leu73 of ubiquitin .

Cellular and Therapeutic Effects

This compound’s biochemical interactions translate to functional outcomes:

  • p53 Stabilization : Reduces MDM2-mediated p53 degradation, increasing p21 expression and apoptosis .
  • Tumor Growth Inhibition : Dose-dependent suppression in xenograft models (e.g., HCT116, MM.1S) without toxicity .
  • Neuroblastoma Specificity : Degrades N-Myc in IMR-32 cells, highlighting therapeutic potential in MYCN-amplified cancers .

Comparative Analysis with Covalent Inhibitors

Unlike covalent inhibitors (e.g., FT827), this compound avoids direct Cys223 modification, relying on non-covalent interactions:

Feature This compound FT827 (Covalent)
Binding modeNon-covalentCovalent (Cys223 adduct)
K<sub>d</sub>65 nM7.8 µM
SelectivityUSP7-specificUSP7-specific
Catalytic interferenceBlocks ubiquitin bindingInactivates catalytic cysteine

科学的研究の応用

Cancer Therapy

FT671's primary application lies in oncology, where it is being investigated as a therapeutic agent for various cancers characterized by aberrant MDM2 activity or p53 mutations.

  • Mechanism : By inhibiting USP7, this compound increases p53 levels, which can lead to the induction of downstream target genes such as p21 and BBC3 (PUMA) that are crucial for cell cycle regulation and apoptosis .
  • Case Studies : In vivo studies have shown that this compound significantly inhibits tumor growth in mouse models. For instance, administering this compound at doses of 100 mg/kg and 200 mg/kg via oral gavage resulted in a dose-dependent reduction in tumor size in mice implanted with multiple myeloma cells (MM.1S) .

Mechanistic Studies

This compound is also utilized as a tool compound to study the biological pathways regulated by USP7.

  • Biological Pathways : Researchers have employed this compound to elucidate the role of USP7 in various cellular processes, including its impact on protein stability and degradation mechanisms.
  • Experimental Findings : Studies have reported that treatment with this compound leads to significant upregulation of p53 and downregulation of MDM2 mRNA levels in cancer cell lines such as HCT116 .

Data Tables

Dosage (mg/kg)Tumor Size Reduction (%)Administration Route
100SignificantOral gavage daily
200Dose-dependentOral gavage daily

作用機序

The mechanism of action of FT671 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

類似化合物との比較

Similar Compounds

    Pyrazolopyrimidines: Compounds with a similar core structure but different substituents.

    Fluorinated Compounds: Other compounds with multiple fluorine substitutions.

    Piperidine Derivatives: Compounds containing the piperidine ring with various functional groups.

Uniqueness

FT671 is unique due to its combination of a pyrazolopyrimidine core, multiple fluorine atoms, and a piperidine ring

生物活性

FT671 is a selective inhibitor of the deubiquitinating enzyme USP7, which has garnered attention for its potential therapeutic applications in cancer treatment. The biological activity of this compound is primarily characterized by its ability to stabilize the tumor suppressor protein p53, leading to significant effects on cell proliferation and apoptosis in various cancer cell lines.

This compound exerts its biological effects through the inhibition of USP7, which is known to deubiquitinate and stabilize several key proteins involved in tumorigenesis, including p53 and MDM2. By inhibiting USP7, this compound promotes the degradation of MDM2, leading to increased levels of p53. This stabilization of p53 results in the induction of various downstream target genes that contribute to cell cycle arrest and apoptosis.

  • IC50 Values : this compound has demonstrated potent inhibitory activity against USP7 with half-maximal inhibitory concentrations (IC50) reported at approximately 52 nM for the catalytic domain and 69 nM for the C-terminal region of USP7 .

Effects on Cancer Cell Lines

This compound has been studied across multiple cancer cell lines, including colorectal carcinoma (HCT116) and osteosarcoma (U2OS). Key findings from these studies include:

  • Increased p53 Levels : Treatment with this compound significantly elevates p53 protein levels in HCT116 and U2OS cells, leading to enhanced expression of p53 target genes such as BBC3 (PUMA), CDKN1A (p21), and RPS27L .
  • Induction of Apoptosis : The increase in p53 levels correlates with growth arrest and apoptosis in treated cells. For instance, this compound treatment resulted in the degradation of N-Myc in neuroblastoma cell lines like IMR-32, further supporting its role as an effective anti-cancer agent .

In Vivo Studies

In vivo studies using mouse models have shown that this compound can inhibit tumor growth effectively. In a xenograft model using MM.1S multiple myeloma cells, administration of this compound led to significant stabilization of p53 within tumor tissues shortly after treatment . The pharmacodynamics studies indicated that p53 levels returned to baseline after 24 hours post-treatment, suggesting a transient but potent effect .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound as a therapeutic agent:

  • Neuroblastoma : Research indicates that USP7 inhibition via this compound decreases cell viability in TP53 wild-type neuroblastoma cells, promoting apoptosis and destabilizing oncogenic proteins like N-Myc and EZH2 .
  • Combination Therapies : this compound has shown promise when used in combination with other therapies. For example, combining USP7 inhibition with MDM2 inhibitors significantly enhances anti-tumor efficacy in neuroblastoma models .
  • Immunotherapy Synergy : this compound may also enhance the effectiveness of immunotherapeutic agents by modulating the tumor microenvironment. Studies suggest that USP7 inhibitors can reduce immunosuppressive functions of regulatory T cells (Tregs), potentially improving responses to tumor vaccines .

Summary Table of Biological Activity

Activity Effect Cell Line/Model
Stabilization of p53Increased p53 levelsHCT116, U2OS
Induction of apoptosisGrowth arrest and cell deathIMR-32 neuroblastoma
Tumor growth inhibitionReduced tumor sizeMM.1S xenograft model
Combination therapy efficacyEnhanced response when paired with MDM2iNeuroblastoma
Modulation of immune responseReduced Treg immunosuppressionMouse models

Q & A

Q. Basic: What experimental methods validate FT671's specificity for USP7 over other deubiquitinating enzymes (DUBs)?

Answer: this compound's specificity for USP7 is validated through activity-based protein profiling (ABPP-HT) and selectivity screening across 38 DUB families. Key methods include:

  • ABPP-HT : Competitive binding assays in MCF-7 cells and mouse brain lysates show this compound selectively inhibits USP7 activity (IC50 = 52 nM) with minimal off-target effects (e.g., HA-tagged DUBs in Western blots) .
  • Structural Studies : X-ray crystallography (2.35 Å resolution) confirms this compound binds to a dynamic allosteric pocket near USP7's catalytic domain, avoiding cross-reactivity with other DUBs catalytic sites .
  • Selectivity Panels : Dose-response assays (0–50 µM) in HCT116 and U2OS cells demonstrate no significant inhibition of other DUBs (e.g., USP5, USP8) .

Table 1: this compound Selectivity Profile

ParameterValue/OutcomeSource
USP7 IC5052 nM
USP7 Kd65 nM
Off-target DUBs (tested)0/38 inhibited at 50 µM

Q. Basic: How does this compound stabilize p53 in cancer models, and what downstream pathways are activated?

Answer: this compound inhibits USP7-mediated deubiquitination of MDM2, the E3 ligase responsible for p53 degradation. This results in:

  • p53 Stabilization : Increased p53 protein levels (validated via Western blotting in HCT116, U2OS, and MCF-7 cells) .
  • Transcriptional Activation : Upregulation of p53 targets (e.g., CDKN1A, BBC3, RPS27L), measured via qPCR and RNA-seq .
  • Functional Outcomes : Cell cycle arrest (G1 phase) and apoptosis (Annexin V/PI assays) in p53-wildtype cancer models .

Methodological Note : Use p53-knockout (KO) controls to confirm USP7-p53 axis specificity .

Q. Advanced: How to design in vivo studies evaluating this compound's antitumor efficacy and safety?

Answer: Key considerations include:

  • Dosage Optimization : Oral gavage at 25–200 mg/kg/day in immunodeficient mice (e.g., NOD-SCID) bearing MM.1S xenografts. Tumor volume reduction correlates with dose (200 mg/kg achieves >50% suppression) without weight loss or toxicity .
  • Pharmacodynamic Markers : Measure p53 stabilization in tumors (Western blot) and serum (ELISA) at 0–24 hours post-administration .
  • Endpoint Design : Combine tumor histology (H&E staining) with RNA-seq to assess pathway activation (e.g., apoptosis, DNA repair) .

Table 2: In Vivo Efficacy Parameters

ParameterOutcome (200 mg/kg this compound)Source
Tumor growth inhibition>50% reduction
p53 half-life extension~12 hours
Adverse effectsNone (no weight loss)

Q. Advanced: How to resolve contradictions in USP7 inhibition data (e.g., this compound vs. NEM effects)?

Answer: Discrepancies between this compound and N-ethylmaleimide (NEM, a cysteine-modifying agent) arise from:

  • Mechanistic Differences : this compound is a non-covalent, allosteric inhibitor, while NEM broadly modifies catalytic cysteines in DUBs. Use ABPP-HT to differentiate USP7-specific inhibition (this compound) vs. pan-DUB inhibition (NEM) .
  • Off-Target Validation : CRISPR-Cas9 USP7-KO models (e.g., SH-SY5Y cells) confirm this compound’s effects are USP7-dependent, whereas NEM’s persist in KO cells .
  • Dose-Response Analysis : this compound shows sigmoidal inhibition curves (Hill slopes >1), unlike NEM’s linear non-specific effects .

Q. Advanced: What methodologies elucidate USP7's role in neuronal differentiation via this compound treatment?

Answer: USP7's neurodevelopmental role is studied using:

  • Stem Cell Models :
    • iPSCs : Doxycycline-induced NEUROGENIN 2 expression in i3N-iPSCs, with this compound blocking β-tubulin III+ neuron formation (immunofluorescence) .
    • SH-SY5Y Neuroblastoma Cells : Retinoic acid-induced differentiation inhibited by this compound, quantified via neurite length analysis and RNA-seq (PCA clustering of differentiation markers) .
  • Gene Expression Profiling : RNA-seq identifies USP7-dependent genes (e.g., SOX3, PAX6), validated via CRISPR dual-KO (p53/USP7-DKO) to bypass p53-mediated apoptosis .

Key Finding : USP7 inhibition blocks neurite outgrowth and neurosphere formation in 3D cultures, independent of p53 .

Q. Advanced: How to assess this compound's pharmacokinetic (PK) and pharmacodynamic (PD) interplay in preclinical models?

Answer: Integrate PK/PD modeling with:

  • Plasma Pharmacokinetics : LC-MS/MS quantifies this compound levels post-oral administration (Tmax = 2–4 hours; half-life = ~8 hours) .
  • Tissue Penetration : Compare brain (mice) vs. tumor this compound concentrations via mass spectrometry, noting blood-brain barrier permeability .
  • Dynamic Biomarkers : Correlate p53 stabilization (Western blot) with tumor regression over 21-day treatment .

特性

IUPAC Name

5-[[1-[(3S)-4,4-difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F4N7O3/c25-15-1-3-16(4-2-15)35-22-17(12-30-35)23(37)33(14-29-22)13-24(38)6-9-32(10-7-24)20(36)11-18(21(27)28)34-8-5-19(26)31-34/h1-5,8,12,14,18,21,38H,6-7,9-11,13H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSNYSFLZAWBIV-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)O)C(=O)CC(C(F)F)N5C=CC(=N5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1(CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)O)C(=O)C[C@@H](C(F)F)N5C=CC(=N5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F4N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
FT671
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
FT671
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
FT671
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
FT671
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
FT671
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
FT671

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。